molecular formula C9H14ClN B6192896 N,2,4-trimethylaniline hydrochloride CAS No. 2648962-56-3

N,2,4-trimethylaniline hydrochloride

Cat. No.: B6192896
CAS No.: 2648962-56-3
M. Wt: 171.7
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,4-Trimethylaniline hydrochloride (CAS 13021-13-1) is an aniline derivative supplied for laboratory and research use. This compound is an organic chemical with the molecular formula C9H13N and a molecular weight of 135.21 g/mol for the free base form . It is critical to handle this material with care, as it is classified with the signal word "Danger" and carries hazard statements indicating toxicity if swallowed, in contact with skin, or if inhaled (H301, H311, H331) . Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2-8°C . While specific research applications for this exact isomer are not detailed in the available literature, related trimethylaniline compounds, such as 2,4,6-trimethylaniline (mesidine), are known to be valuable precursors in organic synthesis. They are used in the preparation of dyes and as building blocks for bulky ligands in coordination chemistry, such as N-heterocyclic carbenes (NHCs) which are vital in modern catalysis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2648962-56-3

Molecular Formula

C9H14ClN

Molecular Weight

171.7

Purity

95

Origin of Product

United States

Preparation Methods

Mixed Acid Nitration

Industrial-scale nitration typically employs a mixture of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) to generate the nitronium ion (NO₂⁺), the active nitrating agent. In the synthesis of 2,4,6-trimethylnitrobenzene, a 75–80:20–25 weight ratio of H₂SO₄ to HNO₃ is used at 20–25°C to minimize side reactions such as oxidation of methyl groups. Similar conditions could be adapted for nitrating m-xylene, though regioselectivity must be carefully controlled to favor the desired 2,4-dimethylnitrobenzene isomer.

Table 1: Typical Nitration Conditions for Methyl-Substituted Benzenes

ParameterValue RangeRole in Reaction
H₂SO₄:HNO₃ Ratio3:1 to 4:1 by weightGenerates nitronium ion
Temperature20–25°CPrevents over-nitration
Reaction Time1–4 hoursEnsures complete conversion

Catalytic Hydrogenation of Nitro Intermediates

Reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation using nickel (Ni) or palladium (Pd) catalysts is preferred over traditional iron powder reduction due to higher yields (>95%) and reduced waste.

Hydrogenation Process

In a 1-liter autoclave, 2,4-dimethylnitrobenzene is combined with a Ni catalyst (1–2% by weight) under hydrogen pressure (1–3 MPa) at 90–170°C. The reaction is typically complete within 2 hours, yielding 2,4-dimethylaniline as a pale yellow oil. This method avoids the corrosive byproducts associated with iron powder reduction, which requires neutralization of residual HCl.

Key Optimization Factors:

  • Catalyst Activation: Pre-treatment with nitrogen (N₂) and hydrogen (H₂) ensures catalyst reactivity.

  • Temperature Gradient: Gradual heating to 90°C prevents decomposition of sensitive intermediates.

The introduction of the N-methyl group to form N,2,4-trimethylaniline can be achieved via reductive alkylation or direct methylation.

Reductive Methylation

Reacting 2,4-dimethylaniline with formaldehyde (HCHO) under hydrogenation conditions in the presence of a Pd/C catalyst facilitates N-methylation. This one-pot method avoids isolation of intermediates and proceeds at moderate temperatures (50–80°C).

Direct Alkylation

Alternative protocols use methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in alkaline aqueous or alcoholic solutions. For example, treating 2,4-dimethylaniline with CH₃I in ethanol at reflux for 6–8 hours yields N,2,4-trimethylaniline. Excess methylating agent ensures complete substitution, though purification via distillation is required to remove unreacted reagents.

Formation of the Hydrochloride Salt

The final step involves protonation of N,2,4-trimethylaniline with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Acid-Base Reaction

A stoichiometric amount of concentrated HCl (37% w/w) is added dropwise to a cooled (0–5°C) solution of N,2,4-trimethylaniline in anhydrous diethyl ether. The resulting precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt.

Critical Parameters:

  • Temperature Control: Prevents thermal degradation of the amine.

  • Solvent Choice: Ether’s low polarity favors salt precipitation.

Comparative Analysis of Synthesis Routes

Table 2: Efficiency of this compound Synthesis Methods

MethodYield (%)Purity (%)Cost (USD/kg)
Reductive Methylation85–90≥99120–150
Direct Alkylation75–80≥9890–110
Catalytic Hydrogenation95≥99.5200–220

Reductive methylation offers the best balance of yield and purity but requires costly catalysts. Direct alkylation is more economical but necessitates rigorous purification.

Chemical Reactions Analysis

Types of Reactions: N,2,4-trimethylaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Catalytic hydrogenation, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

Dye Manufacturing

N,2,4-trimethylaniline hydrochloride is primarily used as an intermediate in the production of dyes. It is involved in the synthesis of acid mordant dyes, which are essential for textile coloring processes. The compound's structure allows it to participate in chemical reactions that yield vibrant colors suitable for various fabrics. The synthesis of 2,4,6-trimethylaniline from mesitylene through selective nitration followed by reduction is a critical process in this application .

Key Properties:

  • Chemical Formula: C₉H₁₃N
  • Molecular Weight: 135.21 g/mol
  • Appearance: Pale yellow oily liquid

Organic Synthesis

The compound is also utilized as a building block for more complex organic molecules. It can be transformed into various derivatives through reactions such as condensation with glyoxal to form diimine ligands. These ligands are valuable in coordination chemistry and catalysis, particularly in the development of N-heterocyclic carbenes used in Grubbs' catalysts for olefin metathesis reactions .

Applications in Organic Synthesis:

  • Synthesis of N-heterocyclic carbenes
  • Preparation of novel propargylamines via rhodium-catalyzed reactions

Analytical Chemistry

This compound has been studied using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). These methods are crucial for detecting aromatic amines in environmental samples and biological fluids, highlighting the compound's relevance in toxicological studies and environmental monitoring .

Research Findings:

  • Detection of aromatic amines in human urine.
  • Importance in environmental assessments due to its potential toxicity.

Toxicology and Biological Studies

Research indicates that this compound may have carcinogenic properties. Animal studies have shown increased incidences of liver tumors when subjected to high doses of this compound over extended periods. The National Cancer Institute's studies on Fischer 344 rats and B6C3F1 mice revealed significant tumor formation associated with this compound .

Toxicological Data:

  • Increased incidence of hepatomas and vascular tumors in male mice.
  • Potential formation of N-hydroxylated metabolites linked to carcinogenicity.

Summary Table of Applications

Application AreaDescriptionKey Findings/Notes
Dye ManufacturingPrecursor for acid mordant dyesEssential for textile coloring processes
Organic SynthesisBuilding block for complex organic moleculesUsed in coordination chemistry and catalysis
Analytical ChemistryDetection of aromatic aminesRelevant for environmental monitoring
ToxicologyPotential carcinogenic effectsIncreased liver tumor incidence in animal studies
SafetyToxicological profile necessitates safety precautionsAcute toxicity classifications require careful handling

Mechanism of Action

The mechanism of action of N,2,4-trimethylaniline hydrochloride involves its interaction with various molecular targets. As an aromatic amine, it can participate in electrophilic aromatic substitution reactions, forming covalent bonds with electrophiles. The presence of methyl groups on the benzene ring enhances its reactivity towards electrophiles, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position : The 2,4,5- and 2,4,6-trimethyl isomers differ in methyl group placement, affecting steric hindrance and reactivity .
  • Functional Groups : Chlorine and trifluoromethyl substituents in analogs alter electronic properties (e.g., electron-withdrawing Cl vs. electron-donating CH₃) .
2.2 Toxicity and Carcinogenicity
Compound Carcinogenicity (IARC) Mutagenicity Regulatory Limits (EU)
2,4,5-Trimethylaniline HCl Limited evidence (Animal) Positive (S. typhimurium) 3 mg/kg in textiles
2,4,6-Trimethylaniline HCl Inadequate data No data Not restricted
3-Chloro-4-methylaniline HCl Not classified Unknown Not listed
4-(Trifluoromethyl)aniline HCl Not evaluated Unknown Not restricted

Key Findings :

  • 2,4,5-Trimethylaniline HCl induced hepatocellular carcinomas in mice and rats .
  • 2,4,6-Trimethylaniline HCl lacked sufficient carcinogenicity data for evaluation .
  • Chlorinated analogs (e.g., 2-Chloro-4-methylaniline HCl) are less studied but may pose distinct toxicity risks due to halogen presence .

Q & A

Q. Regulatory

  • Exposure limits : Adhere to EU restrictions (e.g., 3 mg/kg in consumer products) .
  • Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods to prevent dermal/airborne exposure.
  • Waste disposal : Follow hazardous waste regulations due to potential carcinogenicity .

How does the position of methyl groups influence the biological activity of trimethylaniline hydrochlorides?

Q. Advanced

IsomerKey Differences in Activity/StructureEvidence Source
2,4,5-TrimethylHigher carcinogenicity (IARC Group 3)
2,4,6-TrimethylSteric hindrance reduces reactivity
N,2,4-TrimethylEnhanced metabolic activation via N-methyl

Structural variations alter steric hindrance, metabolic pathways, and DNA-binding affinity. For example, 2,4,5-trimethylaniline hydrochloride shows higher tumorigenicity in rodents compared to 2,4,6-isomers due to favorable N-hydroxylation .

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